molecular formula C27H39BO3Si B13708127 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol

Cat. No.: B13708127
M. Wt: 450.5 g/mol
InChI Key: ZNJRNVRWHMUJOU-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol is a complex organic compound that features both boron and silicon atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol typically involves multiple steps, including the formation of the boron and silicon-containing moieties. Common synthetic routes may involve:

    Borylation reactions: Using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.

    Silicon incorporation: Utilizing tri(propan-2-yl)silyl chloride in the presence of a base.

    Coupling reactions: Employing cross-coupling techniques such as Suzuki-Miyaura coupling to link the boron and silicon-containing fragments to the naphthalene core.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.

    Reduction: Reduction reactions could target the boron or silicon moieties, potentially altering their oxidation states.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the boron/silicon atoms are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Material Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development:

    Biological Probes: The compound could be used as a probe in biological assays to study cellular processes.

Industry

    Electronics: Possible use in the fabrication of electronic components due to its conductive properties.

    Coatings: Application in the development of specialized coatings with unique chemical resistance or adhesion properties.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol exerts its effects would depend on its specific application. For example:

    Catalysis: It may act by coordinating to a metal center, facilitating the formation or breaking of chemical bonds.

    Biological Activity: The compound could interact with specific proteins or enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: A simpler boron-containing compound with similar reactivity.

    5-(Tri(propan-2-yl)silylethynyl)naphthalene-2-ol: A silicon-containing analogue without the boron moiety.

Uniqueness

The combination of boron and silicon within the same molecule, along with the naphthalene core, gives 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol unique properties that are not found in simpler analogues. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C27H39BO3Si

Molecular Weight

450.5 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol

InChI

InChI=1S/C27H39BO3Si/c1-18(2)32(19(3)4,20(5)6)15-14-21-12-11-13-22-16-23(29)17-24(25(21)22)28-30-26(7,8)27(9,10)31-28/h11-13,16-20,29H,1-10H3

InChI Key

ZNJRNVRWHMUJOU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)O

Origin of Product

United States

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